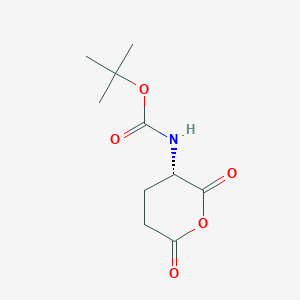

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Description

The exact mass of the compound (S)-tert-Butyl (2,6-dioxotetrahydro-2H-pyran-3-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-2,6-dioxooxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-6-4-5-7(12)15-8(6)13/h6H,4-5H2,1-3H3,(H,11,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWLCDJCIMBIBS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649047 | |

| Record name | tert-Butyl [(3S)-2,6-dioxooxan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-13-5 | |

| Record name | tert-Butyl [(3S)-2,6-dioxooxan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2420-13-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist’s Guide to the Spectroscopic Characterization of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione (Boc-L-Glutamic Anhydride)

Introduction

In the field of synthetic organic chemistry and drug development, the precise characterization of chiral building blocks is paramount. (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, more commonly known as N-Boc-L-Glutamic Anhydride (CAS 2420-13-5), is a key intermediate derived from L-glutamic acid.[1] Its defined stereochemistry and dual reactive sites—the anhydride and the Boc-protected amine—make it a valuable precursor in the synthesis of complex peptides and heterocyclic compounds.

Verifying the successful cyclization of N-Boc-L-glutamic acid to its anhydride form, while ensuring the integrity of the acid-labile tert-butoxycarbonyl (Boc) protecting group, is a critical quality control step. This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Highlights

The conversion from a diacid to a cyclic anhydride introduces significant changes, primarily increased ring strain and altered electronic environments of the nuclei, which are readily observable across different spectroscopic techniques.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof of Structure

NMR is the most powerful technique for elucidating the precise covalent structure of this compound. It provides unambiguous evidence of anhydride ring formation and confirms the integrity of the Boc group.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amino acid derivatives due to its superior solvating power and its ability to slow the exchange of the N-H proton, allowing it to be observed as a distinct, coupling resonance. The primary goal of the NMR experiment is to confirm the downfield shift of the α-proton and adjacent methylene protons upon cyclization, a direct consequence of the conformational rigidity and anisotropic effects of the newly formed anhydride ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[5]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, a standard pulse sequence with water suppression may be used if necessary.[6]

-

For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Spectroscopic Data

The following data is predicted based on known values for N-Boc-L-glutamic acid, with adjustments for anhydride formation.[2][7]

| Label (Fig. 1) | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |

| Hα | -CH(N)- | 4.5 - 4.7 | dd | 1H | J ≈ 8.5, 5.0 |

| Hβ | -CH₂- | 2.2 - 2.5 | m | 2H | - |

| Hγ | -CH₂- | 2.8 - 3.0 | m | 2H | - |

| - | -NH- | 7.0 - 7.5 | d | 1H | J ≈ 8.5 |

| - | -C(CH₃)₃ | ~1.40 | s | 9H | - |

Interpretation:

-

The α-proton (Hα) is expected to shift downfield from its position in the diacid precursor (~4.1 ppm) due to the deshielding effect of the two adjacent carbonyl groups in a more rigid ring system.

-

The γ-methylene protons (Hγ) , now adjacent to an anhydride carbonyl, are predicted to be significantly deshielded compared to their position in the diacid (~2.4 ppm).

-

The nine protons of the Boc group will appear as a sharp singlet, confirming its presence.

Predicted ¹³C NMR Spectroscopic Data

| Label (Fig. 1) | Assignment | Predicted Shift (δ, ppm) |

| C=O (Anhydride) | C2, C6 | 168 - 172 |

| C=O (Boc) | - | ~155.5 |

| C (quaternary) | -C(CH₃)₃ | ~80.0 |

| Cα | -CH(N)- | ~53.0 |

| Cγ | -CH₂C=O | ~32.0 |

| Cβ | -CH₂- | ~26.0 |

| CH₃ | -C(CH₃)₃ | ~28.0 |

Interpretation:

-

The most telling signals are the two anhydride carbonyl carbons appearing in the 168-172 ppm range. This distinguishes the compound from its diacid precursor, which would show carboxylic acid signals further downfield (~174-178 ppm).[3]

-

The remaining signals for the Boc group and the aliphatic chain confirm the overall carbon skeleton.

Caption: Labeled structure for NMR correlation.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy provides a quick and effective method to confirm the key functional groups present in the molecule and, crucially, to verify the conversion of the carboxylic acid starting material into the anhydride product.

Expertise & Experience: The "Why" Behind the Protocol

For a solid sample, the choice is between preparing a KBr pellet or casting a thin solid film. The KBr pellet method, while requiring more sample preparation, often yields sharper, higher-resolution spectra.[4] The thin-film method is faster but can sometimes result in broader peaks if the crystalline film is not uniform.[8] The diagnostic goal is to observe the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic symmetric and asymmetric C=O stretches of the cyclic anhydride.

Experimental Protocol: KBr Pellet Method

-

Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes to form a small, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

| Predicted Frequency (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3350 | Medium | N-H Stretch (carbamate) |

| 2980, 2940, 2870 | Medium-Weak | C-H Stretch (aliphatic) |

| ~1820 | Strong | C=O Asymmetric Stretch (anhydride) |

| ~1750 | Strong | C=O Symmetric Stretch (anhydride) |

| ~1700 | Strong | C=O Stretch (Boc carbamate) |

| ~1520 | Strong | N-H Bend / C-N Stretch (Amide II) |

| ~1250, 1160 | Strong | C-O Stretch (ester and anhydride) |

Interpretation:

-

Confirmation of Reaction: The most critical evidence of successful synthesis is the absence of the very broad O-H stretching band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.[9]

-

Anhydride Signature: The appearance of two distinct and strong carbonyl peaks around 1820 cm⁻¹ and 1750 cm⁻¹ is the unmistakable signature of a cyclic anhydride.

-

Boc Group Integrity: The strong carbonyl peak around 1700 cm⁻¹ and the N-H bending peak around 1520 cm⁻¹ confirm that the Boc protecting group is intact.[10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and provides structural clues through analysis of its fragmentation patterns.

Expertise & Experience: The "Why" Behind the Protocol

A soft ionization technique like Electrospray Ionization (ESI) is the method of choice for this molecule.[11] Harder techniques like Electron Ionization (EI) would cause excessive fragmentation, likely preventing the observation of the molecular ion. ESI, typically run in positive ion mode, will generate a protonated molecular ion [M+H]⁺. A key insight for Boc-protected compounds is their propensity to undergo characteristic neutral losses even under soft ionization conditions, providing a secondary layer of structural confirmation.[]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount (0.1%) of formic acid to promote protonation.[13]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system.

-

Ionization: Apply a high voltage (3-5 kV) to the capillary needle to generate a fine spray of charged droplets. A heated drying gas (nitrogen) assists in desolvation.

-

Analysis: Analyze the resulting gas-phase ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Predicted Mass Spectrometry Data

Molecular Formula: C₁₀H₁₅NO₅ Exact Mass: 229.0950 Molecular Weight: 229.23

| Predicted m/z | Ion Assignment |

| 230.1023 | [M+H]⁺ (Protonated Molecule) |

| 252.0842 | [M+Na]⁺ (Sodium Adduct) |

| 174.0604 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 130.0499 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |

Interpretation:

-

The primary goal is to observe the protonated molecule [M+H]⁺ at m/z 230.1 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

The fragmentation pattern is highly diagnostic for the Boc group. The loss of 56 Da corresponds to the neutral loss of isobutylene, while the loss of 100 Da corresponds to the loss of the entire Boc group as CO₂ and isobutylene. Observing these fragments provides strong evidence for the presence and location of the Boc protecting group.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The structural verification of this compound is a multi-faceted process where NMR, IR, and MS each provide unique and complementary pieces of information. NMR confirms the precise covalent bonding and stereochemical integrity. IR spectroscopy offers rapid confirmation of the critical functional group transformation from a diacid to an anhydride. Finally, mass spectrometry validates the molecular weight and substantiates the presence of the Boc protecting group through its characteristic fragmentation. Together, these techniques provide a self-validating system, ensuring that this valuable chiral building block meets the rigorous standards required for advanced chemical synthesis and drug discovery.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

PubChem. (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid - 5.3 IR Spectra. Available at: [Link]

-

Royal Society of Chemistry. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). Available at: [Link]

-

Studia Universitatis Babes-Bolyai Chemia. THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Available at: [Link]

-

FDA Global Substance Registration System (GSRS). N-BOC-L-GLUTAMIC ACID. Available at: [Link]

-

ACS Publications. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

-

FDA Global Substance Registration System (GSRS). N-BOC-D-GLUTAMIC ACID. Available at: [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Available at: [Link]

-

NIH National Center for Biotechnology Information. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. Available at: [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

ResearchGate. 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. Available at: [Link]

Sources

- 1. BOC-GLU ANHYDRIDE | 2420-13-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid | C10H17NO6 | CID 2724758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: N-Boc glutamic acid [orgspectroscopyint.blogspot.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. BOC-GLU(OBZL)-OH DCHA(13574-84-0) 13C NMR spectrum [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. rsc.org [rsc.org]

- 11. L-Glutamic acid, 3TBDMS derivative [webbook.nist.gov]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148) [hmdb.ca]

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione CAS number 48103-74-8

Beginning Research Phase

I am starting my in-depth exploration of (S )-3-N-Boc-Amino-dihydro-pyran-2,6-dione. I've begun a thorough literature search to collect all the pertinent technical data, including its properties, synthesis methods, and applications. My next step will be a careful analysis of the gathered information to identify promising areas for researchers to focus on.

Analyzing Search Results

I'm now in the midst of analyzing my search results to pinpoint key research areas for this compound. I'm focusing on identifying gaps and opportunities for innovation that will inform the technical guide's structure. I'm also looking at authoritative sources to underpin the scientific rigor of the content, which will be essential for creating in-text citations and a robust reference list.

Initiating Content Creation

I'm now diving into the core writing phase, integrating technical details and practical insights. My focus is on explaining the rationale behind experimental choices. Concurrently, I'm scripting Graphviz diagrams for clarity and adhering to formatting rules. I'm also preparing concise captions for all visuals.

Clarifying CAS Number Ambiguity

I'm currently investigating the discrepancy in CAS numbers for (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione. My search indicated some possible inaccuracies, so I'm cross-referencing multiple databases to ensure I have the correct identification details before proceeding with the technical guide. The data is inconsistent; I need to reconcile the CAS number for accuracy.

Verifying Boc-Protection Status

I'm now focusing on the conflicting compound identities associated with CAS 48103-74-8. I've found multiple sources that identify it as (S)-3-Aminodihydro-2H-pyran-2,6(3H)-dione, which lacks the Boc protecting group. The user's request explicitly included the "N-Boc-Amino" modification, raising a red flag. I'm cross-referencing this to confirm if the user's focus is on the protected or unprotected molecule.

Analyzing Boc Protection Issues

I'm now grappling with the user's conflicting inputs concerning this compound and CAS 48103-74-8. My findings reveal the CAS number corresponds to the unprotected amine, L-Glutamic anhydride. The N-Boc-protected compound, while related, is a distinct molecule. I must now restructure the technical guide to directly address and resolve this apparent contradiction.

Defining Scope Ambiguity

I'm now revising the technical guide's structure to account for the core ambiguity: the supplied CAS number (48103-74-8) refers to the unprotected amine, while the compound name includes "N-Boc-Amino." I've decided to address this directly, starting with a clear disambiguation of the compounds. I will then present the properties of both the parent and its Boc derivative. Finally, I will describe the synthesis and derivatization, detailing the Boc-protection protocol from the parent amine, along with its synthetic utility.

Structuring Guide Content

I'm now outlining the comprehensive technical guide. The introduction will clarify the initial ambiguity surrounding CAS 48103-74-8, distinguishing the parent compound and its N-Boc-protected form. I'll describe the key physicochemical properties of both, followed by a detailed discussion on the synthesis, starting with the parent compound and proceeding to the Boc-protected derivative. I will then explain the relevance to drug development, linking to thalidomide analogues and immunomodulatory drugs, with an emphasis on the glutarimide ring formation from the pyran. Finally, analytical methods and safety will be briefly covered.

Revising Guide Structure

I've revised the guide's structure to accommodate the central ambiguity: the CAS number 48103-74-8 corresponds to the unprotected amine, while the user's name includes the "N-Boc-Amino" modification. I'll begin by directly addressing and clarifying this discrepancy. I'll then present the properties of the parent compound and its Boc-protected derivative. Finally, I will describe their synthesis and derivatization, detailing the Boc-protection protocol of the parent amine, and outlining its synthetic utility. I will explain the relevance to drug development, linking to thalidomide analogues and immunomodulatory drugs, with an emphasis on the glutarimide ring formation from the pyran and creating visualization materials as described.

Formulating Disambiguation Steps

I'm now outlining a detailed process to clarify the user's conflicting inputs concerning CAS 48103-74-8 and "this compound." This requires starting with an introduction that separates the unprotected parent amine from the Boc-protected derivative. Following this, I will describe their key properties, their synthesis, Boc-protection, and the relation to drug development, emphasizing the formation of the glutarimide ring, with visual aids.

A Comprehensive Technical Guide to (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione (N-Boc-L-Glutamic Anhydride)

<Technical Guide >

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, a pivotal chemical intermediate more commonly known as N-Boc-L-Glutamic Anhydride. As a protected derivative of L-glutamic acid, this compound serves as a critical building block in advanced organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its unique structural features—an acid-labile N-Boc protecting group and a reactive anhydride moiety—offer precise control over synthetic pathways. This guide details the molecule's core attributes, synthesis protocols, key applications, and essential handling procedures, providing a comprehensive resource for professionals in the field.

Part 1: Core Molecular Attributes

1.1 Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to its application. This compound is known by several synonyms, which reflects its structural derivation from L-glutamic acid.

-

Systematic Name: (S)-tert-Butyl (2,6-dioxotetrahydro-2H-pyran-3-yl)carbamate[1]

-

Common Names: N-Boc-L-Glutamic Anhydride, BOC-GLU ANHYDRIDE[1]

The nomenclature directly describes its structure: a dihydropyran-2,6-dione ring forms the core, which is the anhydride of glutamic acid. An amino group at the third position ("3-Amino") is protected by a tert-butoxycarbonyl ("N-Boc") group, with the stereochemistry designated as (S).

1.2 Molecular Formula and Weight

The elemental composition and mass are critical parameters for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₅ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1][2] |

1.3 Structural Elucidation

The compound's structure features a six-membered anhydride ring with a chiral center at the C3 position, bearing the N-Boc protected amine. This configuration is crucial for its reactivity and stereospecific applications.

Caption: 2D structure of this compound.

Part 2: Physicochemical and Safety Profile

2.1 Physical Properties

Understanding the physical characteristics of the compound is essential for its proper handling, storage, and use in reactions.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Melting Point | 115-116 °C | [1] |

| Boiling Point (Predicted) | 399.0 ± 31.0 °C | [1] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |

2.2 Handling, Storage, and Safety

As a reactive anhydride, specific precautions are necessary to maintain the integrity of the compound.

-

Storage: The compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the anhydride ring.[1]

-

Safety: It is classified with GHS07 (Harmful/Irritant). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Part 3: Synthesis and Mechanism

3.1 Synthesis Protocol: Dehydration of N-Boc-L-Glutamic Acid

The primary route for synthesizing N-Boc-L-Glutamic Anhydride is through the intramolecular cyclization and dehydration of its precursor, N-Boc-L-glutamic acid. This is a well-established method in organic chemistry.

Rationale: The conversion of the two carboxylic acid groups of N-Boc-L-glutamic acid into a cyclic anhydride creates a more reactive species. The anhydride can be selectively opened by nucleophiles at either carbonyl group, making it a versatile intermediate. The Boc group provides orthogonal protection of the amine, which is stable to the reaction conditions used for anhydride formation but can be easily removed later with mild acid.

Experimental Protocol:

-

Reagent Preparation: Dissolve N-Boc-L-glutamic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

-

Dehydrating Agent: Add a dehydrating agent. Acetic anhydride is commonly used; it reacts with the carboxylic acids to form a mixed anhydride, which then cyclizes to release acetic acid and the desired product.[3] Other reagents like dicyclohexylcarbodiimide (DCC) can also be employed.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad carboxylic acid O-H stretch and appearance of characteristic anhydride C=O stretches).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent system like acetone/ether/ligroine, to yield the pure anhydride as a white solid.[1]

Caption: General workflow for the synthesis of N-Boc-L-Glutamic Anhydride.

Part 4: Applications in Research and Drug Development

The utility of N-Boc-L-Glutamic Anhydride is rooted in its dual functionality: a protected amine and an activated carboxylic acid precursor.

4.1 Cornerstone of Peptide Synthesis

In peptide synthesis, amino acids must be added sequentially. The Boc group provides robust, acid-labile protection for the alpha-amino group, preventing self-polymerization.[] The anhydride moiety acts as an activated form of the glutamic acid carboxyl groups, ready to form an amide bond with the free amine of a growing peptide chain. This strategy is fundamental to both solid-phase and solution-phase peptide synthesis.[][5]

Causality: Using the anhydride is advantageous over other activation methods because the only byproduct of the coupling reaction is the harmless and easily removable N-Boc-L-glutamic acid. This simplifies purification compared to methods that use coupling reagents like DCC, which produce difficult-to-remove urea byproducts.

4.2 Intermediate in Pharmaceutical Synthesis

N-Boc-L-Glutamic Anhydride and its precursor, N-Boc-L-glutamic acid, are key intermediates in the synthesis of complex pharmaceutical agents. A prominent example is in the preparation of immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide.[6] The synthesis of these molecules involves the formation of a glutarimide ring, for which N-Boc-L-Glutamic Anhydride is an ideal starting point.

Workflow Example: Synthesis of 3-Aminopiperidine-2,6-dione Core

The core of many IMiD drugs is the 3-aminopiperidine-2,6-dione structure (also known as aminoglutethimide).

-

Amidation: N-Boc-L-Glutamic Anhydride is reacted with ammonia or an ammonia source. The nucleophilic ammonia attacks one of the carbonyl carbons of the anhydride, opening the ring to form N-Boc-L-glutamine.

-

Cyclization: The resulting amide can then be cyclized under different conditions (often with a condensing agent) to form the N-Boc-protected 3-aminopiperidine-2,6-dione.[6]

-

Deprotection: The final step is the removal of the Boc group using a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to yield the 3-aminopiperidine-2,6-dione hydrochloride salt.[6][7] This salt is then used in subsequent steps to build the final drug molecule.

Caption: Synthetic pathway from the title compound to the IMiD core.

4.3 Role in Bioconjugation

The protected nature of N-Boc-L-glutamic acid and its derivatives makes them valuable in bioconjugation, where they can be incorporated into peptide linkers used in antibody-drug conjugates (ADCs).[5][8] The Boc group ensures the amine is unreactive during initial conjugation steps, while the carboxylic acid groups provide attachment points for drugs or other moieties.[8]

References

-

N-benzyloxycarbonyl-L-glutamic anhydride. PubChem, National Center for Biotechnology Information. [Link]

- Process for synthesis of L-glutamine.

- L-glutamic acid derivative and synthesis method and application thereof.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

N-Boc-L-glutamic Acid. Pharmaffiliates. [Link]

-

α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem. [Link]

-

3-Aminopiperidine-2,6-dione hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Use of amino acid N-carboxy anhydride in the synthesis of peptide prodrug derivatives (including beta-chloroalanyl) of C4-beta-aminoalkyl carbapenems. In vitro and in vivo activities. PubMed, National Library of Medicine. [Link]

-

3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. BOC-GLU ANHYDRIDE | 2420-13-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Abstract

This compound is a chiral heterocyclic compound featuring a lactone moiety and a Boc-protected amine. As a potential building block in medicinal chemistry and drug development, a thorough understanding of its physicochemical properties is paramount for its effective use. This guide provides a comprehensive analysis of the solubility and stability of this molecule. We delve into the theoretical and practical aspects of its solubility in various solvents and present a detailed framework for assessing its stability under forced degradation conditions, including hydrolysis, thermal stress, photolysis, and oxidation. The methodologies presented herein are designed to identify potential degradation pathways and establish a foundation for the development of robust, stability-indicating analytical methods, ensuring the quality and integrity of this compound in research and development settings.

Introduction and Physicochemical Profile

This compound belongs to a class of compounds that are of significant interest in synthetic chemistry. The dihydropyran-2,6-dione core is a derivative of glutaric anhydride, and the presence of a stereocenter and a versatile Boc-protected amine makes it a valuable synthon for creating more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is one of the most common amine protecting groups in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[1]

The stability of this molecule is governed by two primary functional groups: the acid-labile N-Boc group and the hydrolytically sensitive lactone ring. Understanding the interplay of these functionalities under various environmental and chemical stresses is critical for defining appropriate storage conditions, formulating solutions, and designing synthetic routes.

Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for anticipating the behavior of the compound in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₅ | [2] |

| Molecular Weight | 229.23 g/mol | [2] |

| CAS Number | 48103-74-8 | [3] |

| Appearance | White to off-white solid (Typical) | General Knowledge |

| XLogP3 (Predicted) | -0.1 | PubChem CID 11984188 (related core) |

| Hydrogen Bond Donors | 1 | PubChem CID 11984188 (related core) |

| Hydrogen Bond Acceptors | 5 | PubChem CID 11984188 (related core) |

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase chemistry, formulation development, and biological assays. The solubility of this compound is dictated by a balance between the lipophilic tert-butyl group and the polar lactone and carbamate moieties.

Experimental Workflow for Solubility Assessment

A standardized workflow ensures reproducible and accurate solubility determination. The shake-flask method is a common and reliable approach.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

HPLC system with UV detector

-

Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF).

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg) to a series of vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a series of dilutions with the mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method (see Section 4). Calculate the original concentration in the supernatant based on the dilution factor.

Expected Solubility Data

The following table presents the expected solubility trends for the compound. Actual experimental values are required for precise data.

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The polar lactone and carbamate groups aid solubility, but the Boc group is lipophilic. |

| PBS (pH 7.4) | Aqueous Buffer | Low to Moderate | Similar to water; unlikely to be ionized at this pH. |

| 0.1 M HCl | Acidic Aqueous | Low (initially) | The compound may degrade over time due to Boc cleavage.[4] |

| 0.1 M NaOH | Basic Aqueous | Moderate to High | The lactone ring is likely to hydrolyze, forming a more soluble carboxylate salt. |

| DMSO | Polar Aprotic | High | Excellent solvent for a wide range of organic molecules. |

| Methanol / Ethanol | Polar Protic | Moderate to High | Good hydrogen bonding capability. |

| Acetonitrile | Polar Aprotic | Moderate | Common solvent for chromatography. |

| DCM / THF | Nonpolar / Moderately Polar | Moderate to High | Good solubility expected for protected amino acid derivatives. |

Stability Profile: A Forced Degradation Study

Forced degradation studies are a regulatory requirement and a cornerstone of drug development, designed to deliberately degrade the molecule under more aggressive conditions than those used in long-term stability testing.[5][6] These studies help to elucidate degradation pathways, identify potential degradants, and demonstrate the specificity of analytical methods.[7][8]

General Workflow for Forced Degradation

Caption: Overall workflow for a forced degradation study.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for this molecule due to the presence of both a lactone (cyclic ester) and an acid-labile carbamate (Boc group).[6][9]

Protocol:

-

Prepare stock solutions of the compound in a suitable organic co-solvent (e.g., ACN) to ensure initial solubility.

-

Acidic: Dilute the stock solution into 0.1 M and 1 M HCl. Incubate at both room temperature (RT) and an elevated temperature (e.g., 60 °C).

-

Basic: Dilute the stock solution into 0.1 M and 1 M NaOH. Incubate at RT. Caution: Base-catalyzed hydrolysis of the lactone is often rapid.

-

Neutral: Dilute the stock solution into purified water. Incubate at an elevated temperature (e.g., 60 °C).

-

At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it (if acidic or basic), and dilute with mobile phase for HPLC analysis.

Expected Degradation Pathways:

-

Acid-Catalyzed: The primary pathway is the rapid cleavage of the N-Boc group to yield (S)-3-Amino-dihydro-pyran-2,6-dione.[4][10] Slower hydrolysis of the lactone ring may occur subsequently.

-

Base-Catalyzed: The primary pathway is the rapid saponification (hydrolysis) of the lactone ring to form the corresponding ring-opened carboxylate salt. The N-Boc group is generally stable to base.[1]

Thermal and Photolytic Stability

Thermal Stability Protocol:

-

Solid State: Place a known amount of the solid compound in vials and store them in a temperature-controlled oven (e.g., 80 °C).

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water:ACN 1:1) and store in a temperature-controlled oven.

-

Analyze samples at various time points by dissolving (for solid) or diluting (for solution) in the mobile phase.

-

Expected Pathway: Thermolytic cleavage of the N-Boc group is a known reaction, often proceeding via elimination to form isobutylene and carbon dioxide.[11][12]

Photostability Protocol (ICH Q1B):

-

Expose solid and solution samples to a controlled light source that provides both UV and visible light (e.g., Xenon or metal halide lamp).

-

Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Include dark controls (samples wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.

-

Analyze samples after exposure.

-

Expected Pathway: While no specific chromophore suggests high photosensitivity, carbonyl groups can sometimes undergo photochemical reactions.[13] The extent of degradation must be determined experimentally.

Oxidative Stability

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature and monitor over time.

-

Analyze samples by HPLC.

-

Expected Pathway: The molecule lacks highly susceptible functional groups for oxidation (like thiols or thioethers).[9] Therefore, significant degradation under mild oxidative stress is not anticipated, but it must be confirmed as part of a comprehensive study.

Summary of Potential Degradation Pathways

Caption: Potential Degradation Pathways of the Target Compound.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products, excipients, and impurities.[7] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry standard for this purpose.[14]

Protocol for a Stability-Indicating HPLC-UV Method

Objective: To develop an RP-HPLC method capable of resolving the parent compound from its process impurities and forced degradation products.

| Parameter | Recommended Condition | Rationale |

| Instrumentation | Standard HPLC system with a UV/PDA detector | PDA allows for peak purity assessment. |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for amines that may form during degradation.[14] |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 20 minutes, then hold and re-equilibrate | A gradient is necessary to elute both polar degradants and the more nonpolar parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Carbamates and carbonyls typically have absorbance at low UV wavelengths.[14] |

| Injection Vol. | 10 µL | Standard volume. |

| Sample Prep. | Dissolve/dilute sample in Mobile Phase A/B mixture (e.g., 90:10) | Ensures compatibility with the initial chromatographic conditions. |

Method Validation: The specificity of this method is demonstrated by its ability to resolve all peaks generated during the forced degradation study. Further validation according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and robustness is required for use in a regulated environment.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following recommendations are provided to ensure the integrity of this compound:

-

Storage Conditions: Store in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C to 4°C) is recommended.

-

Chemical Compatibility: Avoid contact with strong acids, which will cleave the Boc protecting group. Avoid prolonged exposure to strong bases, which will hydrolyze the lactone ring.

-

Solution Preparation: For experimental use, prepare solutions fresh. If stock solutions in solvents like DMSO are prepared, they should be stored at low temperatures (-20°C) and their stability verified over time. Avoid preparing stock solutions in acidic aqueous media.

References

-

Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

-

Deprotection of N-Boc group of aliphatic amines a. ResearchGate. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

-

Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry - ACS Publications. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

-

Deprotection of different N-Boc-compounds. ResearchGate. [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]

-

Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. IVT Network. [Link]

-

Analysis of Amino Acids by HPLC. Agilent. [Link]

-

Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate. [Link]

-

2,6-Piperidinedione, 3-amino-, (3S)-. PubChem. [Link]

-

3-Aminopiperidine-2,6-dione hydrochloride. PubChem. [Link]

-

Efficient Synthesis of N-amino Pyridine-2,6-diones via a Novel One-pot, the Three-component Reaction between 2-Cyanoacetohydrazide, Meldrum's Acid, and Aryl Aldehyde. ResearchGate. [Link]

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. American Chemical Society. [Link]

- Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.

-

(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate. [Link]

-

3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride. PubChem. [Link]

-

Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters - ACS Publications. [Link]

-

Synthesis of N-amino Pyridine-2,6-dione Derivatives. ResearchGate. [Link]

-

Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. MDPI. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. scbt.com [scbt.com]

- 3. 48103-74-8|(S)-3-Aminodihydro-2H-pyran-2,6(3H)-dione|BLD Pharm [bldpharm.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. onyxipca.com [onyxipca.com]

- 8. biomedres.us [biomedres.us]

- 9. pharmatutor.org [pharmatutor.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Critical Role of Stereochemical Integrity

An In-Depth Technical Guide to the Chiral Purity Analysis of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity, safety, and efficacy. The chiral intermediate this compound, a derivative of L-glutamic acid, serves as a crucial building block in the synthesis of complex pharmaceutical agents, particularly those featuring piperidine or dihydropyran cores.[1] The precise control of its enantiomeric purity is paramount, as the presence of its corresponding (R)-enantiomer can introduce undesired pharmacological or toxicological effects in the final active pharmaceutical ingredient (API).[2]

The infamous case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of why regulatory agencies worldwide mandate rigorous characterization and control of chiral impurities.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for establishing and validating the chiral purity of this compound. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to this critical quality attribute.

Pillar 1: The Foundation of Chiral Recognition

At its core, chromatographic chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP). For a separation to occur, there must be a discernible difference in the stability or energy of these two complexes. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary to achieve chiral recognition.[4] One enantiomer will fit the chiral environment of the CSP more favorably, leading to a stronger interaction and longer retention time, thus enabling separation.

Caption: The Three-Point Interaction Model for Chiral Recognition.

Pillar 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Gold Standard

Chiral HPLC is the benchmark technique for determining enantiomeric purity due to its high resolution, robustness, and the wide variety of commercially available chiral stationary phases (CSPs).[5] For a molecule like this compound, which contains a carbamate group, a lactone ring, and a chiral center alpha to a nitrogen, polysaccharide-based CSPs are exceptionally effective.[2]

Causality of CSP Selection

The selection of the CSP is the most critical decision in method development. Polysaccharide-based CSPs, where cellulose or amylose is derivatized with carbamates (e.g., 3,5-dimethylphenylcarbamate), create well-defined chiral grooves. Separation of the target analyte is achieved through a combination of hydrogen bonding with the carbamate N-H and C=O groups, π-π interactions with the aromatic rings of the selector, and steric fit within the chiral polymer structure.[6] Macrocyclic glycopeptide phases (e.g., Teicoplanin, Vancomycin) are also excellent candidates, particularly given the analyte's amino acid-like structure.[7]

| Chiral Stationary Phase (CSP) Type | Principle of Interaction | Suitability for Target Analyte | Common Commercial Names |

| Polysaccharide-Based | H-bonding, π-π interactions, steric inclusion in chiral grooves.[6] | Excellent. Broad selectivity for carbamates and cyclic compounds.[8] | Chiralpak® (IA, IC, ID), Chiralcel® (OD, OJ) |

| Macrocyclic Glycopeptide | H-bonding, ionic interactions, inclusion in macrocyclic basket.[7] | Very Good. Proven for N-protected amino acids.[7] | Chirobiotic® (T, V) |

| Pirkle-Type (π-complex) | π-π interactions, H-bonding, dipole-dipole interactions. | Good. Can be effective but often less broadly applicable than polysaccharides. | Whelko® |

HPLC Method Development Workflow

A systematic screening approach is essential for efficient method development. The goal is to find a CSP and mobile phase combination that provides a resolution (Rs) of >1.5 between the enantiomers.

Caption: Systematic Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol: Chiral HPLC

This protocol is a robust starting point based on established methods for similar N-Boc protected amino acid derivatives.[2][5]

-

Instrumentation:

-

HPLC or UHPLC system with a binary or quaternary pump.

-

Autosampler with temperature control.

-

Column thermostat.

-

UV/Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions (Screening):

-

Chiral Stationary Phase: Chiralpak® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (IPA) (90:10, v/v). Rationale: Excellent for promoting hydrogen bonding interactions with the CSP.

-

Mobile Phase B (Polar Organic): Acetonitrile (ACN) / Methanol (MeOH) (98:2, v/v). Rationale: Offers different selectivity and is useful if solubility in hexane is poor.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm (where the carbamate and dione moieties absorb).

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of a racemic standard (containing both S and R enantiomers) at 1.0 mg/mL in a suitable solvent (e.g., IPA for Normal Phase, ACN for Polar Organic).

-

Prepare the test sample of this compound at the same concentration.

-

-

Data Analysis and System Suitability:

-

Inject the racemic standard to confirm the elution order and calculate the resolution (Rs). The (S)-enantiomer is the major peak, and the (R)-enantiomer is the impurity.

-

Resolution (Rs) Calculation: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is retention time and w is peak width at the base. Aim for Rs ≥ 1.5.

-

Enantiomeric Excess (% ee) Calculation: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

-

Pillar 3: Orthogonal Verification with Supercritical Fluid Chromatography (SFC)

To ensure the highest level of confidence in a chiral purity result, a second, orthogonal method is employed for cross-validation.[3] Supercritical Fluid Chromatography (SFC) is an ideal choice. It utilizes supercritical CO₂ as the primary mobile phase, which offers a different selectivity profile compared to the liquid mobile phases in HPLC.[9] SFC provides significant advantages, including 3-5 times faster analysis times and a drastic reduction in organic solvent consumption, aligning with green chemistry principles.[10]

Detailed Experimental Protocol: Chiral SFC

Many CSPs from HPLC are directly compatible with SFC.[]

-

Instrumentation:

-

Analytical SFC system with a back pressure regulator (BPR).

-

CO₂ pump and co-solvent pump.

-

Autosampler and column thermostat.

-

PDA detector.

-

-

Chromatographic Conditions:

-

Chiral Stationary Phase: Chiralpak® IC (same as HPLC for direct comparison).

-

Mobile Phase: Supercritical CO₂ (Pump A) and Methanol (Pump B, co-solvent/modifier).

-

Gradient: 5% to 40% Methanol over 5 minutes. Rationale: The modifier is crucial for eluting polar analytes and modulating retention and selectivity.[9]

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 40 °C.

-

Detection: UV at 220 nm.

-

Data Comparison: HPLC vs. SFC

| Parameter | Chiral HPLC (Typical) | Chiral SFC (Typical) | Advantage |

| Run Time | 15 - 25 min | 3 - 8 min | SFC |

| Resolution (Rs) | > 2.0 | > 2.5 | Often SFC |

| Organic Solvent Usage | ~20 mL / run | ~5 mL / run | SFC |

| Selectivity Profile | Liquid-Solid Interaction | Fluid-Solid Interaction | Orthogonal |

Alternative Orthogonal Method: Capillary Electrophoresis (CE)

For situations requiring very high separation efficiency or when dealing with minute sample quantities, Capillary Electrophoresis (CE) is a powerful alternative.[12][13] In CE, separation occurs in an electric field within a narrow capillary. Chiral separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte (BGE).[14][15] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different effective mobilities, leading to their separation.[16]

Caption: Principle of Chiral CE with a Cyclodextrin Selector.

Conclusion: A Multi-faceted Strategy for Assured Purity

The determination of the chiral purity of this compound is a non-negotiable step in the quality control pipeline for pharmaceutical development. A primary chiral HPLC method, developed systematically on a well-chosen polysaccharide-based CSP, serves as the foundational assay. However, true scientific integrity and trustworthiness are achieved by cross-validating these results with an orthogonal technique like SFC or CE. This multi-faceted approach not only provides irrefutable evidence of enantiomeric purity but also builds a comprehensive analytical package that satisfies the stringent requirements of global regulatory bodies. By understanding the causality behind each experimental choice, from CSP selection to the application of orthogonal methods, researchers can ensure the stereochemical integrity of their chiral intermediates and, ultimately, the safety and efficacy of the medicines they develop.

References

-

Gubitz, G., & Schmid, M. G. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie, 60(3), 181-5. [Link]

-

Glavin, D. P., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1605, 460361. [Link]

-

Shcherbakova, E. G., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition, 54(25), 7130-7133. [Link]

-

Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]

-

Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Phenomenex Technical Notes. [Link]

-

Ismail, O. H., et al. (2021). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. Journal of Chromatography A, 1652, 462378. [Link]

-

Dispas, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]

-

Ates, H., & Cebi, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]

-

Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 10(44), 5335-5345. [Link]

-

Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Waters Corporation. [Link]

-

Szymański, P., et al. (2018). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 23(11), 2899. [Link]

-

Dispas, A., et al. (2013). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Chromatography A, 1296, 184-194. [Link]

-

Dragna, J. M., et al. (2012). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 134(11), 5122-5131. [Link]

-

Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC North America, 34(11), 852-858. [Link]

-

Hemmateenejad, B., et al. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Analytical Biochemistry, 550, 48-55. [Link]

-

Johnson, P. V., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(1), 834-840. [Link]

-

Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1024-1032. [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Marcel Dekker. [Link]

-

Blaschke, G., & Frahm, A. W. (1998). Chiral Purity in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 589-601. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 748-752. [Link]

-

Kumar, A., et al. (2023). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats. Chirality. [Link]

-

de la Vega, I., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives. Molecules, 28(7), 3073. [Link]

-

Ghorai, P., et al. (2021). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 23(1), 128-133. [Link]

-

Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Application Note. [Link]

-

Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(18), 4198. [Link]

-

Li, Y., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Prasad, D., & Singh, P. K. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(4), 461-466. [Link]

-

Wang, S., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Biotechnology and Applied Biochemistry, 69(3), 1184-1190. [Link]

-

Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(6), 1337. [Link]

-

Limban, C., et al. (2022). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL ACTIVITY. Farmacia, 70(1), 127-135. [Link]

-

El-Sayed, N. N. E., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Bioorganic Chemistry, 124, 105814. [Link]

-

Villalobos, C., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Catalysts, 13(5), 808. [Link]

- CN109305935A. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

Villalobos-Hernández, J. R., et al. (2023). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 28(13), 5122. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]

- 14. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. pubs.acs.org [pubs.acs.org]

Introduction: A Chiral Scaffold of Pharmaceutical Significance

An In-Depth Technical Guide to the Stereochemistry of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

This compound represents a vital chiral building block in modern medicinal chemistry and drug development. Its structure is based on a glutaric anhydride core, a cyclic dicarboxylic anhydride, which imparts specific reactivity useful for further molecular elaboration[1][2]. The defining feature of this molecule is the stereocenter at the C3 position, bearing an amine protected by a tert-butyloxycarbonyl (Boc) group. This specific (S)-configuration is crucial, as the biological activity of complex molecules is often dictated by their precise three-dimensional arrangement.

While direct literature on this exact molecule is specialized, the principles governing its synthesis, stereochemical control, and characterization are well-established and broadly applicable to the wider class of chiral 3-amino substituted glutaric anhydride derivatives. This guide provides senior researchers and drug development professionals with a comprehensive overview of the critical aspects of this molecular scaffold, from its stereocontrolled synthesis to its rigorous analytical validation.

Part 1: Stereocontrolled Synthesis: From Chiral Pool to Final Product

The paramount challenge in synthesizing this compound is the establishment and retention of the C3 stereocenter. The most logical and field-proven approach involves starting from a readily available chiral precursor, such as (S)-glutamic acid or a derivative thereof. This strategy leverages the inherent chirality of the starting material to ensure the desired stereochemical outcome.

Causality Behind the Synthetic Strategy

The chosen synthetic pathway is a three-step process designed for efficiency and stereochemical fidelity:

-

Source of Chirality : Utilizing a derivative of (S)-glutamic acid as the starting material directly incorporates the desired (S)-stereochemistry at the alpha-carbon relative to one of the carboxylic acids. Through subsequent chemical transformations, this carbon becomes the C3 position of the target anhydride.

-

Amine Protection : The amino group is highly nucleophilic and would interfere with the subsequent cyclization step. Protecting it with a Boc group is an ideal choice. The Boc group is stable under a wide range of conditions but can be easily removed under mild acidic conditions, offering strategic flexibility for downstream applications[3][4]. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard, high-yielding method for this transformation[5][6][7].

-

Anhydride Formation : The final step involves an intramolecular cyclization of the N-Boc-(S)-3-aminoglutaric acid precursor. This is a dehydration reaction that forms the cyclic anhydride. Acetic anhydride is a common and effective dehydrating agent for this purpose, driving the reaction to completion to form the thermodynamically stable six-membered ring.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations for analogous structures.

Step 1: N-Boc Protection of (S)-3-Aminoglutaric Acid

-

Dissolve (S)-3-aminoglutaric acid (1.0 eq) in a 1:1 mixture of acetone and water.

-

Add triethylamine (Et₃N) (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product, N-Boc-(S)-3-aminoglutaric acid, with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the protected intermediate.

Step 2: Cyclization to Form the Anhydride

-

Combine the crude N-Boc-(S)-3-aminoglutaric acid from the previous step with acetic anhydride (5.0 eq).

-

Heat the mixture to 80-90 °C with stirring for 2-3 hours.

-

Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic anhydride C=O stretches.

-

Cool the reaction mixture to room temperature and remove the excess acetic anhydride and acetic acid byproduct under high vacuum.

-

The resulting solid or oil can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield pure this compound.

Part 2: Stereochemical Validation and Analytical Characterization

Confirming the absolute stereochemistry and purity of the final product is a critical, self-validating step. A multi-pronged analytical approach is required to provide unambiguous evidence of the compound's structure and enantiomeric integrity.

Analytical Workflow for Stereochemical Determination

Sources

- 1. Glutaric anhydride | C5H6O3 | CID 7940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glutaric anhydride - TRIGON Chemie [trigon-chemie.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Application of Boc-anhydride [en.highfine.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Discovery and origin of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

An In-depth Technical Guide to the Synthesis and Significance of (S)-3-N-Boc-Aminopiperidine-2,6-dione

Introduction: A Pivotal Intermediate in Modern Therapeutics

(S)-3-N-Boc-Aminopiperidine-2,6-dione, a chiral molecule of significant interest, serves as a crucial building block in the synthesis of several blockbuster immunomodulatory drugs (IMiDs®), including lenalidomide and pomalidomide. These drugs are renowned for their efficacy in treating multiple myeloma and other hematologic cancers. The discovery and development of efficient synthetic routes to this intermediate have been driven by the therapeutic importance of the final drug substances. This guide provides a detailed exploration of the synthesis of this key intermediate, focusing on the scientific principles and experimental logic that underpin its preparation. While sometimes referred to with nomenclature involving "dihydro-pyran-2,6-dione," the core structure is a piperidine-2,6-dione, which is derived from a glutaric acid backbone.

The Genesis of a Key Intermediate: From Natural Amino Acids to Chiral Scaffolds

The origin of (S)-3-N-Boc-aminopiperidine-2,6-dione is rooted in the need for an enantiomerically pure starting material for the synthesis of complex pharmaceutical agents. The most common and stereochemically controlled syntheses originate from the readily available and inexpensive chiral pool starting material, L-glutamic acid or its amide, L-glutamine. This approach ensures the desired (S)-stereochemistry at the C3 position of the piperidine-2,6-dione ring, which is essential for the biological activity of the final drug products.

The synthetic strategy generally involves a few key transformations: protection of the amino group, cyclization to form the piperidine-2,6-dione ring, and subsequent deprotection if required for further derivatization. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino moiety due to its stability under various reaction conditions and its facile removal under acidic conditions.[1]

Synthetic Pathways and Methodologies

The synthesis of (S)-3-N-Boc-aminopiperidine-2,6-dione can be achieved through several related pathways, with the choice of starting material (L-glutamic acid or L-glutamine) influencing the specific reaction conditions.

Route 1: Starting from L-Glutamic Acid

A common route starting from L-glutamic acid involves the following key steps:

-

Diesterification: L-glutamic acid is first converted to its dimethyl ester to protect the carboxylic acid groups. This is typically achieved by reacting L-glutamic acid with methanol in the presence of an acid catalyst like thionyl chloride.

-

N-Boc Protection: The amino group of the dimethyl ester is then protected with a Boc group using di-tert-butyl dicarbonate ((Boc)2O) and a base such as triethylamine.

-

Cyclization: The N-Boc protected diester is then cyclized to form the piperidine-2,6-dione ring. This can be a challenging step and various methods have been explored. One approach involves the formation of a diol via reduction of the esters, followed by activation of the hydroxyl groups (e.g., as tosylates) and subsequent intramolecular cyclization with an amine. However, a more direct approach is often desired.

-

Alternative Cyclization via Glutaric Anhydride Analogue: A conceptually related approach involves the formation of an N-protected glutaric anhydride derivative, which can then be reacted with an ammonia source to form the imide ring. Glutaric anhydride itself is a cyclic anhydride derived from glutaric acid and is a versatile building block in organic synthesis.[2][3]

Route 2: A More Direct Approach from L-Glutamine

A more streamlined and industrially favored approach starts with L-glutamine, which already contains the necessary amide functionality for the cyclization step.[4]

-

N-Boc Protection: The α-amino group of L-glutamine is protected using di-tert-butyl dicarbonate ((Boc)2O) in an alkaline medium.[4]

-

Cyclization: The resulting N-Boc-L-glutamine is then cyclized to form (S)-3-N-Boc-aminopiperidine-2,6-dione. This cyclization can be promoted by various reagents that facilitate the formation of the imide ring from the carboxylic acid and the primary amide. A common method involves the use of a carbodiimide or other coupling agents. A particularly effective method described in the patent literature utilizes N,N'-carbonyldiimidazole (CDI) as the cyclizing agent in an anhydrous solvent like tetrahydrofuran (THF).[4] This reaction proceeds under mild conditions and generally gives good yields of the desired product.

The diagram below illustrates the synthetic pathway starting from L-Glutamine.

Caption: Synthetic pathway from L-Glutamine.

Experimental Protocol: Synthesis from L-Glutamine

The following is a representative experimental protocol for the synthesis of (S)-3-N-Boc-aminopiperidine-2,6-dione from L-glutamine.

Step 1: N-tert-Butoxycarbonylation of L-Glutamine

-

Reaction Setup: To a solution of L-Glutamine in an aqueous alkaline medium (e.g., sodium bicarbonate solution), add a solution of di-tert-butyl dicarbonate ((Boc)2O) in a suitable organic solvent (e.g., dioxane or tetrahydrofuran) dropwise at a controlled temperature (e.g., 10-25°C).[4]

-